
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is a chemical compound that has been used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry . It is a versatile compound that can be prepared in a remotely controlled synthesis unit .
Synthesis Analysis
The synthesis of this compound involves a two-step substitution reaction . The synthesis process is reliable and efficient, yielding a decay-corrected radiochemical yield of 32 ± 5% in a total synthesis time of 80 minutes .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is complex and has been confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
This compound is involved in Cu(I)-mediated [3+2]cycloaddition between azides and alkynes, a valuable bioconjugation tool in radiopharmaceutical chemistry . It has been used to label a model peptide (phosphopeptide), protein (HSA), and oligonucleotide (L-RNA) with radiochemical yields of 77% (phosphopeptide), 55–60% (HSA), and 25% (L-RNA), respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a lipophilicity that allows handling of the radiotracer in aqueous solutions . The determined lipophilicity of this compound is log P = 1.7 .Scientific Research Applications
Hepatitis B Inhibition
One study developed a synthesis method for a compound closely related to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide" and evaluated it as a potential inhibitor of hepatitis B. The compound demonstrated in vitro nanomolar inhibitory activity against HBV, marking its significance in the research towards hepatitis B therapeutics (Ivachtchenko et al., 2019).
Zinc(II) Detection
Another study focused on the synthesis of fluorophores for Zinc(II) detection, highlighting the importance of such compounds in studying intracellular Zn2+ levels. The research explored various fluorophores, including modifications to improve fluorescence upon binding with Zn2+, which is crucial for biochemical and medical research (Kimber et al., 2001).
Cyclooxygenase-2 Inhibition
Research into derivatives of benzenesulfonamides, including compounds structurally similar to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Such studies contribute to the development of new anti-inflammatory and analgesic drugs (Hashimoto et al., 2002).
Fluorometric Sensing for Hg2+
A novel pyrazoline derivative, structurally related to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," was utilized for metal ion selectivity based on fluorometric detection. This compound demonstrated significant fluorescence intensity decrease by Hg2+ ion, indicating its application in environmental monitoring and safety (Bozkurt & Gul, 2018).
Microbial Activities
A study on the synthesis of novel fluorinated morpholine-containing benzamide derivatives, including those related to "2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide," investigated their microbial activities. The research indicated that some synthesized compounds exhibited potent antifungal and antibacterial activity, contributing to the field of antimicrobial drug development (Patharia et al., 2020).
Mechanism of Action
The mechanism of action of “2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide” is primarily through its role as a building block in Cu(I)-mediated click chemistry . This allows it to be used in the labeling of peptides, proteins, and oligonucleotides with the short-lived positron emitter 18F .
Future Directions
properties
IUPAC Name |
2-fluoro-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3S/c15-13-5-1-2-6-14(13)21(18,19)16-7-3-4-8-17-9-11-20-12-10-17/h1-2,5-6,16H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSJXRRSHFWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)
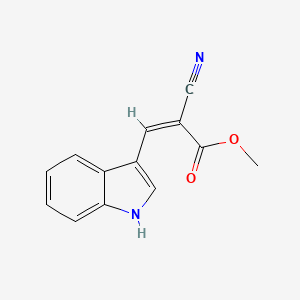

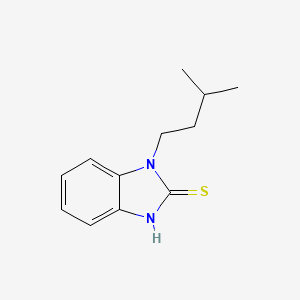

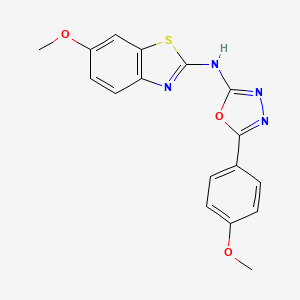
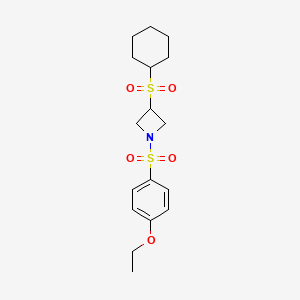
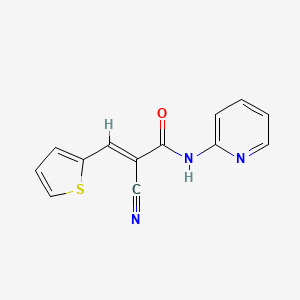
![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)
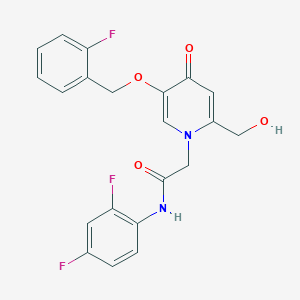
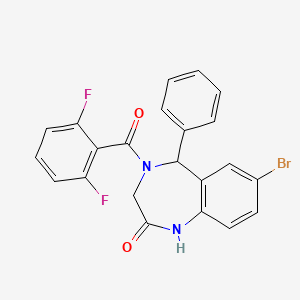
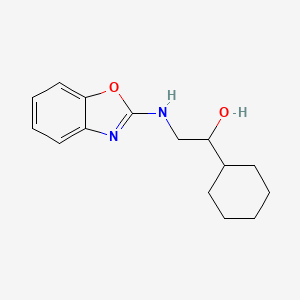

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)